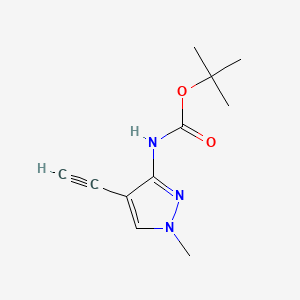
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208 g/mol . It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate can be synthesized through the nucleophilic substitution of cyanuric chloride with methanol under controlled conditions . The reaction typically involves the use of a base such as sodium carbonate to facilitate the substitution process . The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminotriazine derivative .
Scientific Research Applications
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate involves its interaction with nucleophilic sites on target molecules. The chlorine atoms in the triazine ring are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule . This reactivity makes it useful in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methyl-1,3,5-triazine: Similar in structure but with a methyl group instead of a carboxylate group.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a methoxy group instead of a carboxylate group.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): A triazine derivative with hydroxyl groups instead of chlorine atoms.
Uniqueness
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is unique due to its combination of chlorine atoms and a carboxylate group, which imparts distinct reactivity and properties compared to other triazine derivatives .
Properties
Molecular Formula |
C5H3Cl2N3O2 |
|---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-12-4(11)2-3(6)8-5(7)10-9-2/h1H3 |
InChI Key |
ILGMUAPZWNFLMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13697972.png)


![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)










